Z-D-Ala-NH2

Übersicht

Beschreibung

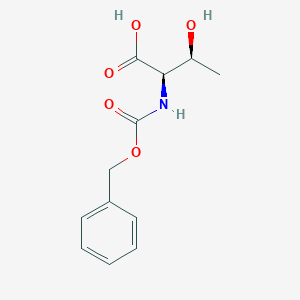

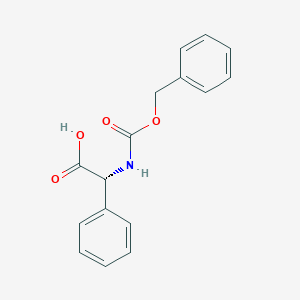

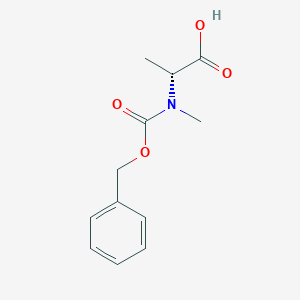

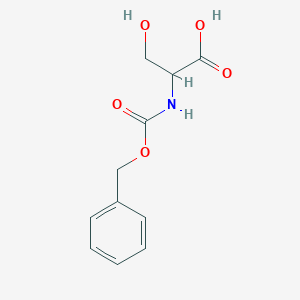

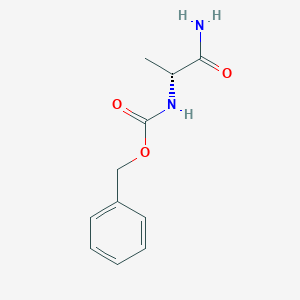

Z-D-Ala-NH2, also known as Benzyl ®-(1-amino-1-oxopropan-2-yl)carbamate, is a non-proteinogenic amino acid derivative . It has a molecular weight of 222.25 .

Synthesis Analysis

The synthesis of Z-D-Ala-NH2 and similar compounds has been discussed in various studies . For instance, one study discussed the synthesis of a small peptide derived from alanine, N-acetyl-L-alaninamide (Ac-Ala-NH2), using laser ablation . Another study discussed the pseudolysin-catalyzed synthesis of Z-Ala-Phe-NH2 .

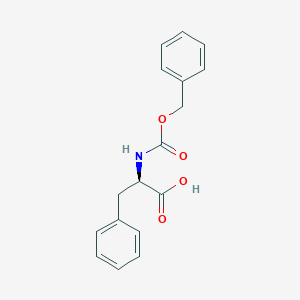

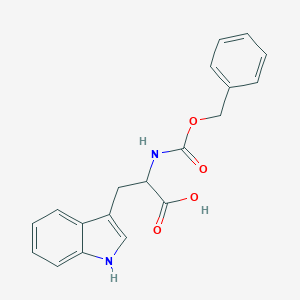

Molecular Structure Analysis

The molecular structure of Z-D-Ala-NH2 has been analyzed in several studies . For example, one study used microwave spectroscopy to characterize the conformations adopted by a small peptide derived from alanine, N-acetyl-L-alaninamide (Ac-Ala-NH2), in the gas phase .

Chemical Reactions Analysis

The chemical reactions involving Z-D-Ala-NH2 are not explicitly mentioned in the search results. However, the reaction of aldehydes and ketones with primary amines to form imine derivatives is a well-known reaction in organic chemistry .

Physical And Chemical Properties Analysis

Z-D-Ala-NH2 has a linear formula of C11H14N2O3 . It exists as a mixture of Ceq7 and C5 conformers stabilized by a CO⋯HN intramolecular hydrogen bond .

Wissenschaftliche Forschungsanwendungen

Stabilization of Z-DNA : The equilibrium between B-DNA and Z-DNA in poly(dC-dG) shows that [Co(NH3)6]3+ ion stabilizes the Z form significantly more effectively than Mg2+ ion. Z-DNA crystal structures reveal this difference in stabilization, highlighting the interaction of these ions with Z-DNA (Gessner et al., 1985).

Peptide Amides Synthesis : Z-Ala-Phe-NH2 was efficiently produced using commercial proteases from Bacillus licheniformis in a sol-gel immobilized system. The process was optimized for high yield and reproducibility, and a continuous reactor system was successfully operated (Corici et al., 2011).

Thin-Layer Chromatography Applications : Z-l-Ala-gly and Z-dl-ala-gly can yield anilides and phenylhydrazides in papain-catalyzed reactions. Thin-layer chromatography (TLC) was used for detecting integrity and cleavage in these reactions (Abernethy & Srulevitch, 1976).

Conformation Studies in Peptides : The Z-L-Ala-DL-(alpha Me)Trp-NH2 diastereomeric dipeptides were analyzed to determine their preferred solid-state conformation. The results suggest potential use in designing conformationally restricted analogs of bioactive peptides (Formaggio et al., 2009).

Photocatalytic CO2 Reduction : The photocatalytic activity of metal-organic framework NH2-Uio-66(Zr) for CO2 reduction was explored. This study provided insights into the effectiveness of MOFs as stable and recyclable photocatalysts in CO2 reduction (Sun et al., 2013).

Mercury Sorption : Thiol-laced metal-organic frameworks showed effective mercury sorption in both strong acid and vapor phases. This study illustrated the potential of combining hard carboxyl and soft thiol functions in frameworks for environmental applications (Yee et al., 2013).

Atomic Layer Deposition : Zirconium nitride (ZrN) film developed via atomic layer deposition was investigated for its application as a diffusion barrier coating on uranium-molybdenum powder. This study highlighted the adaptability and effectiveness of ALD in nuclear material applications (Bhattacharya et al., 2019).

Conformation in Bacterial Teichoic Acid : The conformation of d-alanine groups in bacterial teichoic acid was studied using NMR spectroscopy, revealing insights into metal binding and interactions with antimicrobial peptides (Garimella et al., 2009).

Peptide Synthesis in Organic Solvents : The SDS-subtilisin complex was used as a catalyst for peptide synthesis in organic solvents, illustrating the potential for enzymatic methods in modern peptide chemistry (Getun et al., 1997).

Photocatalytic Activity in d0 MOFs : The study of d0 metal organic frameworks, including NH2-MIL-125(Ti) and NH2-UiO-66(Zr), for photocatalytic applications revealed significant differences in electronic properties affecting photocatalytic performance (Nasalevich et al., 2016).

Wirkmechanismus

Target of Action

The primary target of Z-D-Ala-NH2 is the enzyme D-Ala:D-Ala ligase . This enzyme plays a crucial role in bacterial cell wall peptidoglycan biosynthesis . Another potential target is proteinase K , as suggested by the interaction between proteinase K and a similar compound, N-Ac-L-Pro-L-Ala-L-Pro-L-Phe-D-Ala-L-Ala-NH2 .

Mode of Action

Z-D-Ala-NH2 interacts with its targets, leading to changes in their function. For instance, it inhibits D-Ala:D-Ala ligase through a distinct phosphorylated form of the drug . This inhibition reveals a bimodal mechanism of action for a single antibiotic on different enzyme targets . In the case of proteinase K, the compound forms a stable complex through a series of hydrogen bonds with protein atoms and water molecules .

Biochemical Pathways

The affected pathway is the bacterial cell wall peptidoglycan biosynthesis pathway . The inhibition of D-Ala:D-Ala ligase disrupts this pathway, leading to downstream effects that include the cessation of growth or cell lysis .

Result of Action

The result of Z-D-Ala-NH2’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This is achieved through the inhibition of key enzymes in the peptidoglycan biosynthesis pathway .

Safety and Hazards

Zukünftige Richtungen

The future directions for Z-D-Ala-NH2 are not explicitly mentioned in the search results. However, given its unique properties, it has recently gained attention in the field of chemistry and biochemistry.

Eigenschaften

IUPAC Name |

benzyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZZSWNVVFTJRN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Ala-NH2 | |

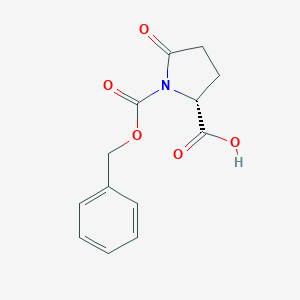

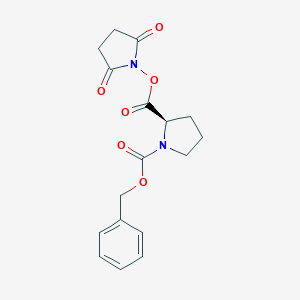

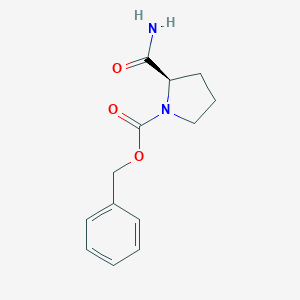

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

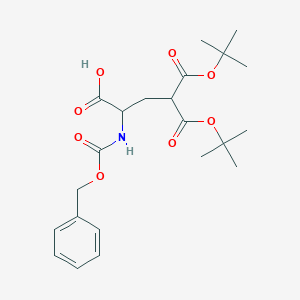

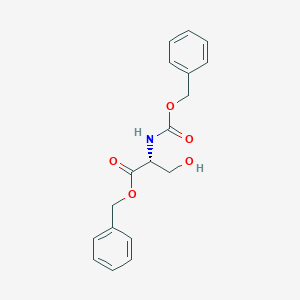

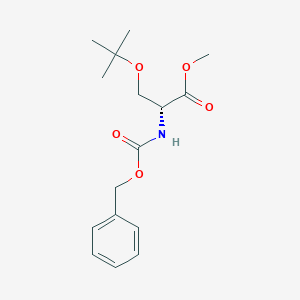

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.